molecular formula C12H10N4O3S B2380710 2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2320642-37-1

2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2380710
CAS No.: 2320642-37-1
M. Wt: 290.3
InChI Key: NGOLFVVHAZVBIF-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 2320642-37-1) is a specialized sulfonamide derivative of significant interest in pharmaceutical and agrochemical research. Its well-defined molecular structure (C12H10N4O3S, MW: 290.30) incorporates key functional groups, including a sulfonamide linker, a cyano substituent, and a 2-methoxypyrimidine moiety. This combination enhances its binding affinity to biological targets and contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry . The primary research application of this compound is as a key building block in the synthesis of more complex, biologically active molecules. Its structure is particularly suitable for use in drug discovery campaigns, where it shows potential as a scaffold for developing enzyme inhibitors and receptor modulators . The sulfonamide group is a critical pharmacophore that often facilitates strong interactions with the active sites of enzymes, while the methoxypyrimidine and cyano groups offer sites for further chemical modification and can influence the molecule's electronic properties and bioavailability . This product is designated For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not to be used for diagnostic, therapeutic, or any human or veterinary applications. Ensure proper handling and storage in accordance with laboratory safety protocols.

Properties

IUPAC Name

2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-12-14-7-10(8-15-12)16-20(17,18)11-5-3-2-4-9(11)6-13/h2-5,7-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOLFVVHAZVBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and methoxy-substituted aldehydes.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.

    Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Drug Development
The compound exhibits properties that make it a candidate for drug development. Its structure allows for modifications that can enhance its efficacy against specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of biological pathways, which can be crucial in treating diseases such as cancer and inflammatory disorders.

Case Study: Anticancer Activity
A study focused on a related compound demonstrated significant cytotoxicity against various cancer cell lines, including cervical carcinoma (HeLa), colorectal carcinoma (HCT116), and ovarian carcinoma (A2780). The IC50 values were reported as follows:

Cell LineIC50 (µM)Notes
HeLa (Cervical)15Significant cytotoxicity
HCT116 (Colorectal)20Inhibition of cell growth
A2780 (Ovarian)18Induction of apoptosis

These findings suggest that 2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide could exhibit similar anticancer properties due to structural similarities with other active compounds.

Biological Research Applications

Antimicrobial Properties
Compounds with pyrimidine derivatives are often studied for their antimicrobial properties. The potential of this compound to inhibit bacterial growth could be significant in developing new antibiotics.

Inflammatory Disease Models
Research into the anti-inflammatory effects of structurally similar compounds has shown promise in reducing cytokine production and leukocyte migration in models of inflammation. For example, studies have indicated that related compounds can significantly lower levels of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures .

Material Science Applications

Synthesis of Advanced Materials
In material science, the unique properties of this compound allow it to be used as a building block for synthesizing advanced materials. Its sulfonamide group can enhance the solubility and reactivity necessary for creating functional polymers or catalysts.

Chemical Synthesis and Modification

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, where starting materials may include various substituted pyrimidines and benzenesulfonamides. Optimizing these reactions is crucial for maximizing yield and purity.

Modification Potential
Due to its chemical structure, this compound can undergo various modifications to enhance its biological activity or alter its physical properties, making it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide moiety can form hydrogen bonds with biological targets. These interactions can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Features
  • Core Backbone: The compound shares the benzenesulfonamide scaffold with derivatives like 4-(1H-pyrazol-1-yl)benzenesulfonamide () and N-(pyridin-2-yl)benzenesulfonamide hybrids (–5). Pyrimidine vs.

Pharmacokinetic and Druglikeness Profiles

The Lipinski rule-of-five () provides a benchmark for oral bioavailability. A comparison of theoretical properties is inferred from similar compounds:

Compound Molecular Weight (g/mol) clogP H-Bond Donors H-Bond Acceptors Lipinski Compliance
Target Compound* ~360 ~2.5 2 8 Yes (0 violations)
4-(1H-Pyrazol-1-yl)benzenesulfonamide () 300–400 ≤5 ≤5 ≤10 Yes
N-(Pyridin-2-yl)benzenesulfonamide () ~350 ~3.0 2 7 Yes

*Estimated based on structural analogs. The target compound’s methoxypyrimidine group may slightly increase molecular weight but retains compliance with Lipinski criteria, suggesting favorable oral absorption .

Pharmacological Activity

  • Anticancer Potential: Pyrazole-sulfonamide hybrids () exhibit apoptosis-inducing activity in colon cancer, attributed to their dual-tail strategy (pyrazole and sulfonamide motifs). The target compound’s pyrimidine ring could enhance DNA intercalation or kinase inhibition compared to pyridine-based analogs .
  • The target’s clogP (~2.5) may require optimization for similar applications .

Crystallographic and Structural Analysis

SHELX software () is widely used for crystallographic refinement of sulfonamide derivatives. For example, N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () was structurally characterized using SHELX, highlighting the importance of crystallography in confirming sulfonamide conformations and intermolecular interactions .

Biological Activity

2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, efficacy against various cancer cell lines, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O3S, with a molecular weight of approximately 345.37 g/mol. The compound features a sulfonamide linkage and a pyrimidine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits cytotoxic properties against various human cancer cell lines. The proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It could modulate the activity of receptors that play roles in cell proliferation and survival.

Efficacy Studies

Several studies have evaluated the efficacy of this compound against different cancer cell lines. Below are key findings from these studies:

Cell LineIC50 (µM)Notes
HeLa (Cervical)15Significant cytotoxicity observed
HCT116 (Colorectal)20Inhibition of cell growth
A2780 (Ovarian)18Induction of apoptosis

These results suggest that the compound has promising potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
N-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)propanamideLacks nitro groupDifferent reactivity and activity profile
N-(4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamideLacks methoxy groupPotentially lower solubility
3-(4-fluorophenyl)sulfonyl-N-(4-nitro-2-trifluoromethylphenyl)propanamideContains trifluoromethyl instead of methoxyAltered electronic properties

The presence of both cyano and methoxy groups along with the sulfonamide linkage in the target compound enhances its reactivity and biological activity compared to similar compounds.

Anticancer Activity

A study published in Molecules evaluated the anticancer potential of various derivatives including this compound. The compound showed significant inhibition of proliferation in several cancer cell lines, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed moderate antibacterial effects, suggesting further exploration into its use as an antimicrobial agent.

Structure-Activity Relationship

Research has indicated that modifications to the chemical structure can significantly influence biological activity. For example, the introduction of different substituents on the pyrimidine ring can enhance cytotoxic effects or alter selectivity towards specific cancer types.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution at the pyrimidine ring followed by sulfonamide coupling. For example:

  • Step 1 : Reacting 2-methoxypyrimidin-5-amine with a benzenesulfonyl chloride derivative under basic conditions (e.g., NaH or K₂CO₃ in THF) to form the sulfonamide linkage.
  • Step 2 : Introducing the cyano group via electrophilic substitution or coupling reactions, often using cyanating agents like CuCN or KCN in polar aprotic solvents. Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize by-products .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods.
  • Refinement : SHELXL for iterative refinement of atomic coordinates and thermal parameters, with WinGX or OLEX2 for visualization .
  • Validation : Check for errors using CIF validation tools from the IUCr.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.5–8.5 ppm for aromatic protons).
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~2200 cm⁻¹ (C≡N stretching) validate functional groups .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions.
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and reactivity .
  • Docking studies : Combine ESP results with molecular docking (AutoDock Vina) to predict binding affinities to biological targets like enzymes or receptors.

Q. What strategies address contradictions in bioactivity data across studies?

  • Case study : In perfusion pressure experiments, conflicting results may arise from varying doses or assay conditions. For example:
GroupCompoundDose (nM)Effect on Pressure
IControl-Baseline
IITarget compound0.001Decreased
  • Resolution : Normalize data using internal controls (e.g., reference inhibitors) and apply statistical rigor (ANOVA with post-hoc tests). Replicate experiments under standardized conditions (pH, temperature).

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • SAR analysis : Replace the methoxy group with halogens (Cl, Br) to assess effects on antimicrobial potency. For instance, bromine at the pyrimidine 5-position enhances hydrophobic interactions with target proteins .
  • Crystallographic data : Compare bond lengths and angles (e.g., S–N and C–N distances) to correlate structural flexibility with activity .

Methodological Notes

  • Key tools : SHELX for crystallography, Multiwfn for computational analysis, and standardized bioassays for reproducibility.
  • Data interpretation : Cross-reference crystallographic (CIF files) and spectroscopic data with synthetic protocols to resolve ambiguities.

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